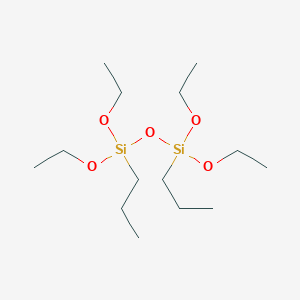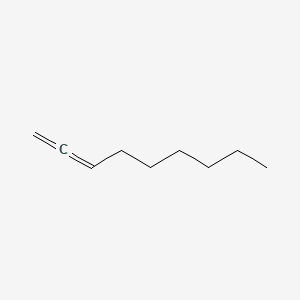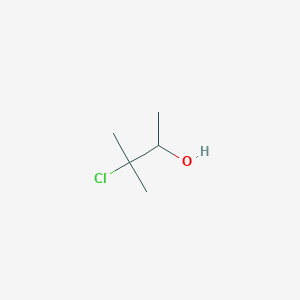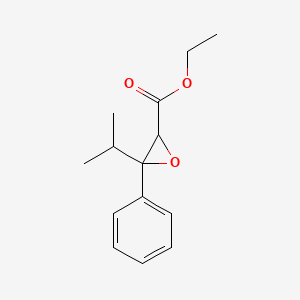
Ethyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate is an organic compound with the molecular formula C14H18O3. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes an ethyl ester group, a phenyl ring, and a propan-2-yloxirane moiety. It is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-phenyl-2-propenoate with a suitable oxidizing agent to form the oxirane ring. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize high-purity starting materials and advanced catalytic systems to ensure high yields and product purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxirane ring to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxiranes, diols, and carboxylic acids. The specific products depend on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of ethyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound’s ester group also plays a role in its reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-phenyl-2-propenoate: A precursor in the synthesis of ethyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate.
Ethyl 3-phenyl-3-hydroxypropanoate: A reduction product of the oxirane compound.
Ethyl 3-phenyl-3-chloropropanoate: A substitution product of the oxirane compound.
Uniqueness
Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry .
Propriétés
Numéro CAS |
21297-90-5 |
|---|---|
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
ethyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C14H18O3/c1-4-16-13(15)12-14(17-12,10(2)3)11-8-6-5-7-9-11/h5-10,12H,4H2,1-3H3 |
Clé InChI |
WNQZJMXFTURWEQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(O1)(C2=CC=CC=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


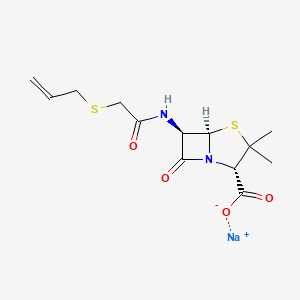
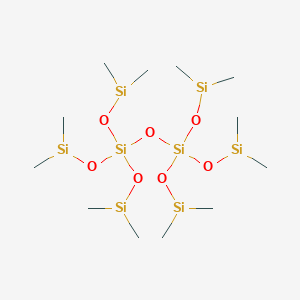

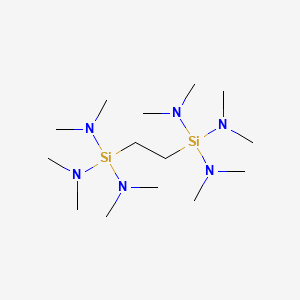
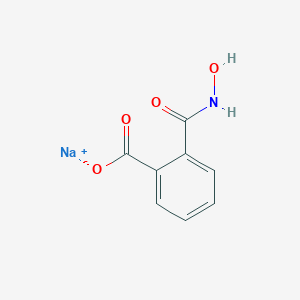
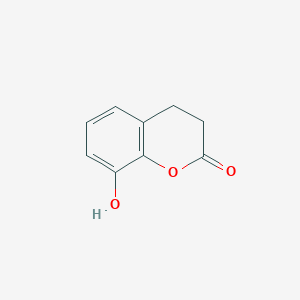
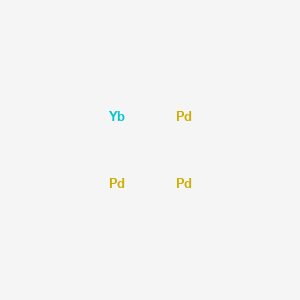
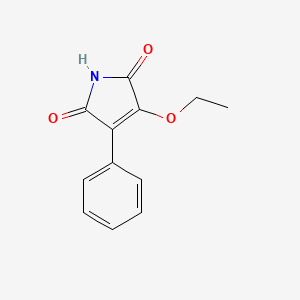
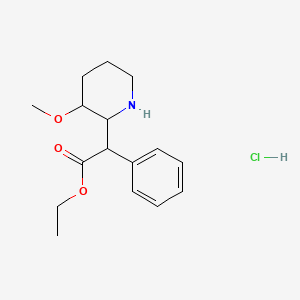

![4H-Phospholo[3,4-d][1,2]oxazole](/img/structure/B14712528.png)
